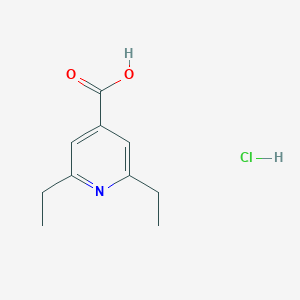
2,6-diethylisonicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the isonicotinic acid ring, along with a hydrochloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the diethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,6-Diethylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydrochloride group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethylisonicotinic acid, while reduction could produce diethylisonicotinyl alcohol.
科学研究应用
2,6-Diethylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,6-diethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-Dichloroisonicotinic acid: Similar in structure but with chlorine atoms instead of ethyl groups.
Isonicotinic acid: The parent compound without any substituents.
2,6-Dimethylisonicotinic acid: Similar but with methyl groups instead of ethyl groups.
Uniqueness
2,6-Diethylisonicotinic acid hydrochloride is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
2,6-diethylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-8-5-7(10(12)13)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
InChI 键 |
MOUOJLGVIAGULK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)O.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













